molecular formula C8H12ClN3O B6213020 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride CAS No. 2703782-51-6

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B6213020
CAS No.: 2703782-51-6
M. Wt: 201.7
InChI Key:
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Description

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is a compound that features a pyrrolidine ring fused to a dihydropyridazinone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with a dihydropyridazinone structure. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and dihydropyridazinone analogs. Examples are pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Uniqueness

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is unique due to its specific structural features that confer distinct biological activities. The combination of the pyrrolidine ring with the dihydropyridazinone moiety allows for unique interactions with molecular targets, setting it apart from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride involves the reaction of 3-aminopyrrolidine with ethyl acetoacetate to form 6-(pyrrolidin-3-yl)pyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 6-(pyrrolidin-3-yl)pyridazin-3-one. Finally, the pyridazinone is reacted with hydrochloric acid to form the hydrochloride salt of the target compound.", "Starting Materials": [ "3-aminopyrrolidine", "ethyl acetoacetate", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-aminopyrrolidine with ethyl acetoacetate in the presence of a base catalyst to form 6-(pyrrolidin-3-yl)pyridine-3-carboxylic acid ethyl ester.", "Step 2: React the intermediate from step 1 with hydrazine hydrate in the presence of a base catalyst to form 6-(pyrrolidin-3-yl)pyridazin-3-one.", "Step 3: React the pyridazinone from step 2 with hydrochloric acid to form the hydrochloride salt of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one." ] }

CAS No.

2703782-51-6

Molecular Formula

C8H12ClN3O

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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